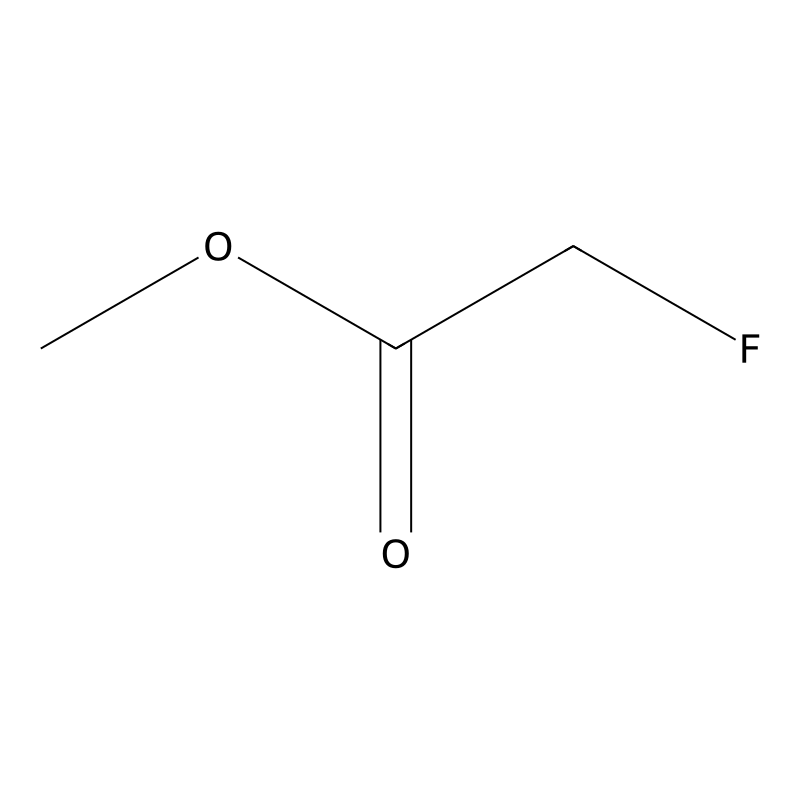

Methyl fluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

Slightly soluble in petroleum ethe

Canonical SMILES

Potential Therapeutic Agent:

Methyl fluoroacetate (MFA) has been investigated for its potential use in developing therapeutic agents for specific diseases. Studies have explored its ability to:

- Inhibit cancer cell growth: MFA disrupts the Krebs cycle, a vital metabolic pathway in cells, leading to cell death. This property has been studied in the context of cancer treatment, with research examining its effect on various cancer cell lines [].

- Treat mitochondrial diseases: MFA can bypass a dysfunctional step in the Krebs cycle, potentially offering a therapeutic approach for certain mitochondrial diseases caused by mutations in specific enzymes [].

Biochemical Research Tool:

Due to its ability to inhibit specific enzymes in the Krebs cycle, MFA is used as a research tool in various biochemical studies. These studies aim to:

- Understand cellular metabolism: MFA can be used to probe the specific roles of enzymes involved in the Krebs cycle, providing insights into cellular metabolism and energy production.

- Investigate mitochondrial function: MFA's effects on mitochondrial function can be studied to understand the role of mitochondria in various cellular processes and diseases [].

MFA allows researchers to manipulate and dissect specific metabolic pathways, contributing to a broader understanding of cellular function and disease mechanisms.

Historical Context in Chemical Warfare Research:

- The Chemical Weapons Convention prohibits the development, production, stockpiling, and use of chemical weapons, including MFA.

- Scientific research involving MFA is strictly regulated and conducted under controlled laboratory settings with appropriate safety measures in place.

Methyl fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₃. It is recognized as the highly toxic methyl ester of fluoroacetic acid. This compound appears as a colorless, odorless liquid at room temperature and possesses a faint fruity smell under certain conditions. Methyl fluoroacetate has a boiling point of 104.5 °C and a melting point of -35.0 °C, making it a volatile substance that is soluble in water at a concentration of 117 g/L at 25 °C . Its extreme toxicity has led to its investigation for potential use as a chemical weapon, alongside its applications in laboratories and as a rodenticide .

- Hydrolysis: In the presence of water, methyl fluoroacetate can hydrolyze, though this reaction is relatively slow.

- Alkylation: Methyl fluoroacetate can act as an alkylating agent, but its reactivity is lower than that of other haloacetates due to the stability of the C−F bond.

- Defluorination: In biological systems, methyl fluoroacetate is primarily metabolized by glutathione transferase, resulting in defluorination and the formation of fluorocitrate, which inhibits key enzymes in the citric acid cycle .

The biological activity of methyl fluoroacetate is primarily linked to its toxicity. It disrupts metabolic processes by converting into fluorocitrate, which inhibits aconitate hydratase, an enzyme crucial for the citric acid cycle. This inhibition leads to a buildup of citrate and ultimately causes respiratory failure and convulsions in affected organisms . Studies have shown that exposure to methyl fluoroacetate can result in significant physiological changes, including:

- Convulsions: The compound induces convulsions due to its action on the central nervous system.

- Respiratory Failure: High levels of toxicity can lead to cessation of respiration.

- Organ Congestion: Autopsy findings in animal studies reveal congestion in various organs, particularly the liver and lungs .

The synthesis of methyl fluoroacetate typically involves a two-step process:

- Formation of Methyl Chloroacetate: Potassium fluoride is reacted with methyl chloroacetate in a solvent under heat and agitation. A phase-transfer catalyst may be used to facilitate the reaction.

- Fluorination: The resulting mixture undergoes further processing where methyl chloroacetate is continuously added and subjected to nitration condensation at controlled temperatures (20–25 °C) to yield methyl fluoroacetate .

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Interaction studies involving methyl fluoroacetate focus on its toxicological effects and metabolic pathways. Research has demonstrated that:

- Methyl fluoroacetate interacts with glutathione transferase enzymes, leading to defluorination and subsequent toxicity through fluorocitrate formation.

- Studies have also explored its convulsive effects compared to other known convulsants such as nicotine and strychnine, revealing unique pathways of action that highlight its potential as both a toxic agent and research subject .

Methyl fluoroacetate shares structural similarities with several other compounds, particularly halogenated acetates. Here are some notable comparisons:

| Compound | Chemical Formula | Toxicity Level | Unique Characteristics |

|---|---|---|---|

| Fluoroacetic Acid | FCH₂COOH | Extremely toxic | Directly inhibits aconitase; parent compound |

| Methyl Chloroacetate | CH₂ClCOOCH₃ | Moderately toxic | More reactive due to chlorine; better alkylating agent |

| Ethyl Fluoroacetate | FCH₂COOCH₂CH₃ | Highly toxic | Similar mechanism but differs in alkyl group |

| Trichloroacetic Acid | CCl₃COOH | Highly toxic | Stronger alkylating agent; used in medical applications |

Methyl fluoroacetate is unique due to its specific pathway of toxicity involving fluorocitrate formation rather than direct alkylation or inhibition seen in other compounds .

Thermodynamic Behavior (Vapor Pressure, Phase Transitions)

Fundamental Thermodynamic Parameters

Methyl fluoroacetate exhibits distinctive thermodynamic properties that reflect the influence of fluorine substitution on its molecular behavior. The compound possesses a molecular formula of C₃H₅FO₂ with a molar mass of 92.07 grams per mole [1] [2] [3]. The physical state characteristics indicate a melting point of -40°C and a boiling point of 104.5°C at standard atmospheric pressure [1] [2] [3] [4], establishing a relatively narrow liquid range of approximately 144.5°C.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Critical Temperature | 513.10 K (239.95°C) | [5] [6] |

| Critical Pressure | 4414.96 kPa | [5] [6] |

| Critical Volume | 0.245 m³/kmol | [5] [6] |

| Enthalpy of Vaporization | 30.61 kJ/mol | [5] [6] |

| Enthalpy of Fusion | 9.39 kJ/mol | [5] [6] |

| Gibbs Free Energy of Formation | -454.35 kJ/mol | [5] [6] |

| Enthalpy of Formation (gas phase) | -546.16 kJ/mol | [5] [6] |

Vapor Pressure Characteristics

The vapor pressure behavior of methyl fluoroacetate demonstrates temperature-dependent properties consistent with its molecular structure. At 25°C, the compound exhibits a vapor pressure of 30.8 ± 0.2 mmHg [2], indicating moderate volatility. The vapor pressure follows predictable thermodynamic relationships, with values ranging from 0.56 kPa at 273 K to 202.63 kPa at 397.96 K [6]. This vapor pressure profile suggests that methyl fluoroacetate exists predominantly in the liquid phase under ambient conditions while maintaining sufficient volatility for atmospheric transport.

Phase Transition Dynamics

The phase transition behavior of methyl fluoroacetate reflects the molecular interactions influenced by the fluorine substituent. The relatively low melting point of -40°C indicates weak intermolecular forces in the solid state [1] [2] [3], while the moderate boiling point suggests enhanced dipole-dipole interactions in the liquid phase. The critical parameters reveal that the compound approaches supercritical behavior at moderate temperatures and pressures, with a critical temperature of 513.10 K [5] [6].

Heat Capacity and Thermal Properties

The heat capacity of methyl fluoroacetate in the gas phase demonstrates temperature dependence, with values of 106.62 J/mol·K at 343.6 K increasing to 135.13 J/mol·K at 513.10 K [5] [6]. This temperature dependence reflects the increasing molecular motion and vibrational modes available at elevated temperatures. The enthalpy of vaporization (30.61 kJ/mol) provides insight into the strength of intermolecular interactions in the liquid phase [5] [6].

Solvation Dynamics and Partition Coefficients

Aqueous Solubility Characteristics

Methyl fluoroacetate demonstrates notable water solubility with a value of 17.65 grams per 100 grams of water at 20°C [4], indicating significant hydrophilic character despite the presence of the fluorine substituent. This solubility behavior contrasts with many fluorinated organic compounds that typically exhibit reduced water solubility. The high water solubility can be attributed to the ester functionality and the relatively small molecular size, which facilitate hydrogen bonding interactions with water molecules.

| Solvent System | Solubility/Property | Value | Reference |

|---|---|---|---|

| Water (20°C) | Solubility | 17.65 g/100g | [4] |

| Ethanol | Qualitative | Soluble | [4] |

| Petroleum Ether | Qualitative | Soluble | [4] |

| Octanol/Water | Log P | 0.129 | [5] [6] |

| McGowan Volume | Characteristic Volume | 62.340 ml/mol | [5] [6] |

| Henry's Law Constant (25°C) | Air-Water Partitioning | 2.24 × 10⁻⁵ | [7] |

Partition Coefficient Analysis

The octanol-water partition coefficient (log P) of methyl fluoroacetate is 0.129 [5] [6], indicating a slight preference for the aqueous phase over the organic phase. This relatively low log P value reflects the compound's hydrophilic nature, which is somewhat unexpected for a fluorinated organic molecule. The low partition coefficient suggests that the compound will preferentially distribute into aqueous environments in biological and environmental systems.

Solvation Thermodynamics

The solvation behavior of methyl fluoroacetate in organic solvents demonstrates broad compatibility across various solvent systems. The compound exhibits solubility in both polar (ethanol) and nonpolar (petroleum ether) organic solvents [4], indicating intermediate polarity characteristics. The McGowan characteristic volume of 62.340 ml/mol [5] [6] provides insight into the molecular volume and packing efficiency in condensed phases.

Henry's Law Behavior

The Henry's Law constant of 2.24 × 10⁻⁵ at 25°C [7] indicates limited volatilization from aqueous solutions under ambient conditions. This relatively low value suggests that methyl fluoroacetate will tend to remain in the aqueous phase rather than partition significantly into the gas phase, which has implications for environmental fate and transport processes.

Reactivity Patterns in Organic Media

Hydrolysis Susceptibility

Methyl fluoroacetate demonstrates characteristic ester hydrolysis behavior under various conditions. The compound undergoes hydrolysis in the presence of strong bases or acids, particularly at elevated temperatures, following typical ester cleavage mechanisms [8]. Unlike some fluorinated compounds that exhibit enhanced hydrolytic stability, methyl fluoroacetate maintains reactivity patterns similar to conventional acetate esters, suggesting that the fluorine substituent does not significantly impede nucleophilic attack at the carbonyl center.

Atmospheric Reactivity

Computational studies have extensively characterized the atmospheric reactivity of methyl fluoroacetate with hydroxyl radicals and chlorine atoms. The reaction with hydroxyl radicals follows an indirect mechanism involving pre- and post-reactive complexes [9] [10] [11]. The rate constant for hydroxyl radical reactions can be described by the Arrhenius expression: k = 8.79 × 10⁻¹³ exp[(-377.27 ± 64)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 250-450 K [9] [10] [11].

| Reaction Type | Rate Constant | Atmospheric Lifetime | Reference |

|---|---|---|---|

| OH Radical Attack | 8.79 × 10⁻¹³ exp[(-377.27 ± 64)/T] cm³ molecule⁻¹ s⁻¹ | 24 days | [9] [10] [11] |

| Cl Atom Reactions | Temperature dependent | 1.21 years | [12] |

Nucleophilic Substitution Patterns

The reactivity of methyl fluoroacetate toward nucleophilic substitution reactions demonstrates the influence of the electron-withdrawing fluorine substituent. The fluorine atom activates the adjacent carbonyl carbon toward nucleophilic attack while simultaneously reducing the electron density at the α-carbon [13]. This electronic effect creates distinct reactivity patterns compared to non-fluorinated acetate esters, with enhanced electrophilicity at the carbonyl center.

Radical Chemistry

Studies of methyl fluoroacetate radical chemistry reveal unique reactivity patterns influenced by the fluorine substituent. The compound participates in hydrogen abstraction reactions with various radical species, with preferential attack occurring at specific molecular sites based on radical stability and electronic effects [13]. The presence of fluorine affects both the thermodynamics and kinetics of radical processes through inductive stabilization effects.

Stability Under Environmental Stressors

Thermal Decomposition Pathways

Methyl fluoroacetate exhibits thermal stability under moderate temperature conditions but undergoes decomposition pathways at elevated temperatures. The compound maintains structural integrity up to its boiling point of 104.5°C [2] [3] [4], but extended exposure to higher temperatures can lead to defluorination and ester bond cleavage. Thermal decomposition studies indicate that the compound can release hydrogen fluoride upon heating, following typical patterns observed for fluorinated organic compounds [14].

pH-Dependent Stability

The stability of methyl fluoroacetate varies significantly with solution pH, following predictable ester hydrolysis kinetics. Under neutral conditions, the compound demonstrates reasonable stability, but both acidic and basic conditions accelerate hydrolytic degradation [15]. The rate of hydrolysis increases substantially under strongly basic conditions, where nucleophilic attack by hydroxide ions cleaves the ester bond to produce fluoroacetic acid and methanol.

Environmental Persistence

Environmental fate studies indicate that methyl fluoroacetate exhibits moderate persistence in natural systems. The compound's atmospheric lifetime with respect to hydroxyl radical reactions is estimated at 24 days [9] [10] [11], suggesting that atmospheric oxidation represents a significant removal pathway. In aquatic environments, the compound's high water solubility and susceptibility to hydrolysis indicate limited environmental persistence under most conditions.

Photochemical Stability

The photochemical behavior of methyl fluoroacetate involves both direct photolysis and indirect photochemical processes. The compound absorbs ultraviolet radiation in specific wavelength ranges, leading to photochemical degradation pathways that contribute to its environmental fate. Photochemical processes can lead to the formation of various degradation products, including fluoroacetic acid and methanol derivatives.

Biological Transformation

Microbial degradation pathways for methyl fluoroacetate have been identified in various environmental systems. Certain bacterial strains can metabolize the compound through defluorination processes, converting it to less toxic metabolites [16] [17]. The biodegradation kinetics depend on environmental conditions, microbial community composition, and the presence of appropriate enzyme systems capable of cleaving carbon-fluorine bonds.

Color/Form

XLogP3

Boiling Point

Density

LogP

Odor

Melting Point

-35 °C

UNII

GHS Hazard Statements

H226 (61.54%): Flammable liquid and vapor [Warning Flammable liquids];

H300 (37.36%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (60.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (36.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard